molecular formula C15H21N5O B10802437 5-(2-Methoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine

5-(2-Methoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine

Cat. No.: B10802437
M. Wt: 287.36 g/mol
InChI Key: VBDGNAITTIPYBS-UHFFFAOYSA-N
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Description

5-(2-Methoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine is a spirocyclic triazine derivative characterized by a central 1,3,5-triazaspiro[5.5]undeca-1,3-diene core substituted with a 2-methoxyphenyl group at position 5 and two amine groups at positions 2 and 3. This compound belongs to a broader class of triazaspiro derivatives with demonstrated biological activities, including antifolate, antiproliferative, and receptor antagonism properties . Its structural uniqueness arises from the spirocyclic framework, which imparts conformational rigidity, and the methoxy-substituted aryl group, which modulates electronic and steric interactions with biological targets.

Properties

Molecular Formula

C15H21N5O

Molecular Weight

287.36 g/mol

IUPAC Name

5-(2-methoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine

InChI

InChI=1S/C15H21N5O/c1-21-12-8-4-3-7-11(12)20-14(17)18-13(16)19-15(20)9-5-2-6-10-15/h3-4,7-8H,2,5-6,9-10H2,1H3,(H4,16,17,18,19)

InChI Key

VBDGNAITTIPYBS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(=NC(=NC23CCCCC3)N)N

Origin of Product

United States

Biological Activity

5-(2-Methoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine is a compound of interest due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H22N5O
  • Molecular Weight : 322.81 g/mol
  • Structure : The compound features a spirocyclic structure that contributes to its biological activity.

Antimicrobial Activity

Research indicates that compounds with triazole and oxadiazole moieties often exhibit significant antimicrobial properties. The biological activity of this compound has been evaluated against various pathogenic microorganisms.

Table 1: Antimicrobial Activity Against Different Microorganisms

MicroorganismActivity LevelReference
Staphylococcus aureusModerate (Inhibition zone >15 mm)
Escherichia coliWeak (Inhibition zone <10 mm)
Candida albicansInactive

The antimicrobial activity of this compound is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways. Compounds with similar structures have shown to target key enzymes involved in these processes.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in treating infections caused by resistant strains of bacteria.

  • Study on Gram-positive Bacteria :
    • A study demonstrated that this compound exhibited moderate activity against Staphylococcus aureus, indicating its potential as an antimicrobial agent in clinical settings .
  • Resistance Mechanisms :
    • Further research has indicated that this compound may be effective against strains exhibiting resistance to conventional antibiotics. The structural features of the compound allow it to evade some resistance mechanisms commonly found in bacteria .

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The biological and physicochemical properties of triazaspiro derivatives are highly dependent on the substituents attached to the aryl group. Key analogues include:

Compound Name Substituent Molecular Weight (g/mol) Biological Activity IC₅₀/Ki (nM) Source
5-(3-Bromophenyl)-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine 3-Bromophenyl 336.07 5-HT2B receptor antagonism IC₅₀: 33.4–35.4
Spirazine (5-(4-Chlorophenyl)-9-methyl derivative) 4-Chlorophenyl, 9-methyl 305.81 Antimicrobial, Antifolate N/A
5-(3-Fluoro-4-methylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine 3-Fluoro-4-methylphenyl ~315.3* Pharmaceutical intermediate N/A
5-(4-Methoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine 4-Methoxyphenyl ~287.3* Antitumor, Antimicrobial N/A

*Estimated based on molecular formula.

Key Observations :

  • Substituent Position : The 2-methoxyphenyl group in the target compound differs from the 4-methoxyphenyl isomer (), which may alter receptor binding due to steric and electronic effects. For example, 4-methoxy derivatives exhibit antitumor activity, while 2-methoxy analogues may prioritize different targets .
  • Electron-Withdrawing vs. Donating Groups : Bromophenyl (electron-withdrawing) derivatives show 5-HT2B receptor antagonism (Ki: 5.8–6.2 nM) , whereas methoxyphenyl (electron-donating) derivatives are linked to antifolate activity .

Example :

  • The 3-bromophenyl analogue (IC₅₀: 33.4–35.4 nM) was synthesized via refluxing 3-bromoaniline with cyanoguanidine and cyclohexanone, achieving a 41% yield .

Physicochemical Properties

  • Solubility : Methoxyphenyl derivatives generally exhibit improved water solubility compared to halogenated analogues due to the polar methoxy group .
  • Stability: Most triazaspiro compounds are stable at room temperature, with non-hazardous transport conditions .

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